molecular formula C21H15N3O3S B12275998 2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid

2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid

Cat. No.: B12275998
M. Wt: 389.4 g/mol
InChI Key: XEFQFAUHSPCHBY-UHFFFAOYSA-N
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Description

2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core substituted with an amino group and a phenyl ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-4,6-diarylthieno[2,3-B]pyridine-2-carboxamides with various reagents under controlled conditions. For instance, the reaction with ninhydrin in the presence of catalytic amounts of sulfuric acid can yield the desired product . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons, which can be further reacted with formic acid or other reagents to form the thienopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C21H15N3O3S/c22-17-14-10-11-15(12-6-2-1-3-7-12)24-20(14)28-18(17)19(25)23-16-9-5-4-8-13(16)21(26)27/h1-11H,22H2,(H,23,25)(H,26,27)

InChI Key

XEFQFAUHSPCHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=CC=C4C(=O)O)N

Origin of Product

United States

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